molecular formula C14H11F2N3OS B12926957 2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-4-one CAS No. 682755-37-9

2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B12926957
CAS No.: 682755-37-9
M. Wt: 307.32 g/mol
InChI Key: HBUNUVXVDLOLKN-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a pyrimidine ring and substituted with difluorophenyl and methyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a haloketone under basic conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a cyclization reaction involving a suitable precursor, such as a β-diketone or β-ketoester, with an appropriate amine.

    Substitution with Difluorophenyl and Methyl Groups: The final step involves the substitution of the thiazolidinone-pyrimidine intermediate with difluorophenyl and methyl groups using electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinone derivatives with altered biological and chemical properties.

Scientific Research Applications

2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-2-one: Similar structure but with a different position of the thiazolidinone ring.

    2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-5-one: Another positional isomer with distinct properties.

    2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-4-thione: Contains a thione group instead of a carbonyl group.

Uniqueness

2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl and methylpyrimidinyl substitutions enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Properties

CAS No.

682755-37-9

Molecular Formula

C14H11F2N3OS

Molecular Weight

307.32 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H11F2N3OS/c1-8-5-6-17-14(18-8)19-11(20)7-21-13(19)12-9(15)3-2-4-10(12)16/h2-6,13H,7H2,1H3

InChI Key

HBUNUVXVDLOLKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2C(SCC2=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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